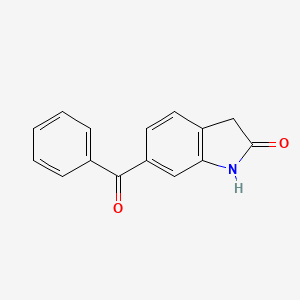

6-benzoyl-1,3-dihydro-2H-indol-2-one

Description

Significance of the Indolone Scaffold as a Privileged Pharmacophore in Drug Discovery

The concept of a "privileged pharmacophore" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets. The indolone structure perfectly embodies this concept. Its rigid, bicyclic framework can be readily functionalized at various positions, allowing for the precise spatial arrangement of substituents to optimize interactions with specific receptor sites. This structural versatility has enabled the development of indolone derivatives with activities spanning a wide range of therapeutic areas.

The indolone scaffold's ability to serve as a mimic for various endogenous ligands and its favorable physicochemical properties contribute to its privileged status. These properties often translate into good oral bioavailability and metabolic stability, which are crucial for the development of effective drugs.

Historical and Contemporary Overview of Pharmacological Applications of Indole (B1671886) and Indolone Derivatives

Historically, the broader family of indole-containing compounds has been a rich source of biologically active molecules, from the essential amino acid tryptophan to potent alkaloids like strychnine (B123637) and reserpine. Building on this legacy, synthetic indolone derivatives have become a cornerstone of modern medicinal chemistry.

The pharmacological applications of indolone derivatives are extensive and continue to expand. A notable area of success is in the field of oncology, where indolone-based compounds have been developed as potent kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an indolone core and is used in the treatment of various cancers.

Beyond cancer, indolone derivatives have shown promise as antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov The diverse biological activities of these compounds underscore the remarkable therapeutic potential of the indolone scaffold. nih.gov

The following table provides a glimpse into the diverse pharmacological activities exhibited by various indolone derivatives:

| Pharmacological Activity | Examples of Investigated Derivatives |

| Anticancer | Sunitinib, Nintedanib, Orantinib |

| Antiviral | Various derivatives showing activity against HIV and other viruses |

| Antimicrobial | Compounds with activity against bacterial and fungal pathogens nih.gov |

| Anti-inflammatory | Derivatives targeting enzymes involved in the inflammatory cascade |

| Neuroprotective | Compounds investigated for their potential in neurodegenerative diseases |

Contextualizing 6-Benzoyl-1,3-dihydro-2H-indol-2-one within Current Indolone Research Paradigms

While the indolone scaffold itself is well-established, research into specific substitution patterns continues to uncover novel biological activities. The introduction of a benzoyl group at the 6-position of the indolone core, creating this compound, represents an intriguing area of investigation.

The benzoyl moiety is a common functional group in medicinal chemistry, known to participate in various non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking. Its incorporation into the indolone scaffold can significantly influence the compound's electronic properties, conformation, and ultimately, its pharmacological profile.

Currently, specific research solely dedicated to this compound is limited in publicly accessible scientific literature. However, based on the known activities of other benzoyl-substituted heterocycles and the broad potential of the indolone core, it is plausible that this compound could exhibit a range of biological effects. Research on related benzoyl-indolone derivatives has explored their potential as anti-inflammatory and analgesic agents. nih.gov

The synthesis of 6-acyl-oxindoles can be achieved through various synthetic routes, often involving Friedel-Crafts acylation of an appropriately protected indoline (B122111) or a related precursor. The specific synthesis of this compound would likely follow established methodologies for the regioselective acylation of the indolone nucleus.

Future research into this compound would be necessary to fully elucidate its synthesis, chemical properties, and biological activities. Such studies would likely involve its screening against a panel of biological targets to identify potential therapeutic applications, thereby further expanding the already impressive repertoire of the indolone pharmacophore.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro and Non Human Model Biological Activity of 6 Benzoyl 1,3 Dihydro 2h Indol 2 One and Analogs

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation Studies

The family of peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating energy homeostasis, lipid metabolism, and inflammation. nih.gov This family includes three main isoforms: PPARα, PPARβ/δ, and PPARγ. nih.gov The indolin-2-one scaffold, a core component of 6-benzoyl-1,3-dihydro-2H-indol-2-one, has been a subject of investigation for its potential to interact with and modulate these nuclear receptors.

Analogs of this compound, specifically benzoyl 2-methyl indoles, have been identified as potent agonists for human PPARγ (hPPARγ). nih.gov The binding of small molecule agonists to PPARγ typically involves the interaction of an acidic head group with three key amino acid residues—Y473, H449, and H323—within the ligand-binding pocket of the receptor. nih.gov The activation of PPARγ is associated with the promotion of adipocyte differentiation and an increase in insulin (B600854) sensitivity. nih.gov

While the primary focus has often been on PPARγ, some indole-based compounds have shown activity across multiple isoforms. For instance, certain hybrid compounds have demonstrated agonistic activity on PPARα, which is known to reduce circulating triglyceride levels. nih.gov The specific transactivation profile of this compound itself requires targeted investigation, but studies on related structures indicate that the indole (B1671886) core is a viable pharmacophore for developing potent PPAR ligands. nih.gov

| Compound Class | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| Benzoyl 2-methyl indoles | hPPARγ | Sub-micromolar agonists | nih.gov |

| Indole Hybrids | PPARα, PPARγ | Agonistic activity, varying with substitution | nih.gov |

The concept of selective PPARγ modulators (SPPARγMs) has emerged from the need to separate the therapeutic antidiabetic effects of full PPARγ agonists from undesirable side effects. nih.gov SPPARγMs bind to the PPARγ receptor in a distinct manner, inducing alternative receptor conformations that lead to differential recruitment of cofactors, selective gene expression, and specific biological responses. nih.gov

A subset of benzoyl 2-methyl indoles, which are structural analogs of the target compound, have been identified as SPPARγMs. nih.gov These compounds demonstrate the ability to elicit robust anti-diabetic activity in rodent models while exhibiting an improved therapeutic window compared to full PPARγ agonists. nih.gov This suggests that compounds based on the benzoyl-indolin-2-one scaffold may possess the structural attributes necessary to function as selective modulators, offering a pathway to more refined therapeutic agents. nih.govnih.gov

Evaluation of Activity Against Various Biological Targets and Pathogens (In Vitro)

The indolin-2-one core is present in various compounds explored for anticonvulsant properties. The maximal electroshock (MES) test is a standard preclinical screen used to identify compounds that can prevent the spread of seizures, an activity profile characteristic of the established antiepileptic drug Phenytoin. nih.govnih.gov

Phenytoin's mechanism of action is primarily associated with the suppression of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing seen in seizures. nih.govdrugbank.com A compound exhibiting a "Phenytoinergic profile" would therefore be expected to show efficacy in the MES test. nih.gov Studies on related indolin-2-one derivatives, such as 3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-one, have shown significant protection in convulsion models, indicating the potential of this chemical class in the context of epilepsy. nih.gov The evaluation of this compound in such assays would be necessary to determine its specific anticonvulsant potential and mechanism.

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-one | Metrazol-induced convulsion | 87% protection at 100 mg/kg | nih.gov |

| Phenytoin (Reference) | Maximal Electroshock Seizure (MES) | ED₅₀ = 5.96 mg/kg (i.p.) | nih.gov |

Protein tyrosine kinases (PTKs) are critical enzymes in cellular signaling pathways that regulate cell growth and differentiation. researchgate.net Aberrant activation of PTKs is a hallmark of many cancers, making them a key target for therapeutic intervention. researchgate.netnih.gov The 3-substituted indolin-2-one structure is a well-established pharmacophore for the development of potent tyrosine kinase inhibitors (TKIs). nih.gov

These inhibitors typically function by competing with ATP for its binding site in the catalytic domain of the kinase. researchgate.net Analogs of this compound have been developed as specific inhibitors of receptor tyrosine kinases associated with angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ). nih.gov Structure-activity relationship studies have shown that modifications to the indole ring significantly impact the potency and selectivity of these compounds against different kinases. nih.gov For example, certain 3-substituted indolin-2-ones containing a propionic acid moiety were found to be highly potent inhibitors of VEGF-R2 and PDGF-Rβ. nih.gov

| Compound Class/Example | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 9d (propionic acid derivative) | VEGF-R2 (Flk-1) | 4 nM | nih.gov |

| Compound 9h (propionic acid derivative) | FGF-R1 | 80 nM | nih.gov |

| Compound 9b (propionic acid derivative) | PDGF-Rβ | 4 nM | nih.gov |

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. mdpi.com The GABA(A) receptor, a ligand-gated chloride ion channel, is a major target for compounds that modulate neuronal excitability. nih.gov Modulators can act in two main ways: positive allosteric modulators (PAMs) enhance the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization, while negative allosteric modulators (NAMs) reduce GABA's effect. nih.govnih.gov

Certain metabolites of endogenous hormones, known as neurosteroids, are established as potent and selective PAMs of the GABA(A) receptor, producing anxiolytic, sedative, and anticonvulsant effects. nih.gov The ability to modulate the GABAergic system is not limited to steroids; various heterocyclic compounds have also been shown to interact with GABA(A) receptors. mdpi.com While direct studies on this compound are needed, its core structure is part of a broad class of molecules with diverse CNS activities, suggesting that investigation into its potential effects on the GABAergic system could be a relevant area of research.

Antiprotozoal Activities (e.g., Antiplasmodial Action against Plasmodium falciparum strains)

Derivatives of the isatin (B1672199) (1,3-dihydro-2H-indol-2-one) scaffold, to which this compound belongs, have demonstrated notable antiprotozoal capabilities. Research has highlighted their potential as effective agents against various protozoan parasites, including those responsible for malaria. Specifically, isatin derivatives have been investigated for their action against strains of Plasmodium falciparum, the deadliest species of malaria parasite.

In vitro studies have shown that certain isatin-based compounds can inhibit the growth of P. falciparum. For instance, isatin-ferrocene conjugates have been reported for their antimalarial potential against chloroquine-resistant (W2) strains of the parasite. semanticscholar.org Additionally, other studies on dicationic diaryl-substituted aza-analogues have demonstrated significant antiplasmodial activity. One such compound, a dicationic 2,6-diphenylpyrazine, exhibited an IC50 value of 10 nM against P. falciparum. nih.gov While specific data for this compound is not extensively detailed in the reviewed literature, the consistent antiprotozoal activity of the broader isatin class suggests a promising area for further investigation.

| Compound Type | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Dicationic 2,6-diphenylpyrazine | Plasmodium falciparum | 10 nM | nih.gov |

| Dicationic 2,6-diphenylpyrazine | Trypanosoma brucei rhodesiense | 6 nM | nih.gov |

| Cherimolacyclopeptide D | Entamoeba histolytica | 3.49 µg/mL | mdpi.com |

| Cherimolacyclopeptide D | Giardia lamblia | 5.39 µg/mL | mdpi.com |

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antitubercular Activity)

The isatin core structure is a versatile scaffold that has been extensively modified to generate a wide range of compounds with a broad antimicrobial spectrum. These derivatives have been evaluated against various pathogenic bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: Numerous studies have confirmed the antibacterial and antifungal properties of isatin derivatives. mdpi.comresearchgate.net For example, a series of indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Candida species. nih.gov Specifically, certain indole-triazole derivatives were found to be highly effective against C. krusei, showing more potent activity than the standard drug fluconazole. nih.gov Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported high activity against Staphylococcus aureus (including MRSA) with MIC values less than 1 µg/mL for some analogs. nih.gov

Antitubercular Activity: Isatin derivatives have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis. nih.gov The urgent need for new anti-TB drugs has driven research into isatin as a versatile lead molecule for designing potential antitubercular agents. nih.gov Hybrids of isatin with isoniazid (B1672263) (INH), a first-line anti-TB drug, have shown particularly promising results. Many of these hybrids exhibited high activity against M. tuberculosis, with MICs in the range of 0.195 to 0.39 µg/mL, and exerted a more potent bactericidal effect than INH alone. researchgate.net For example, isatin-INH hybrids with a chloro substituent at the C-5 position of the isatin core and longer spacer chains showed enhanced antimycobacterial potency, with MIC values as low as 0.195 µg/mL. researchgate.net

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole derivatives | Candida krusei | 3.125 µg/mL | nih.gov |

| Indolylbenzo[d]imidazoles | Staphylococcus aureus (MRSA) | < 1 µg/mL | nih.gov |

| 5-Chloro-isatin-INH hybrid | Mycobacterium tuberculosis | 0.195 µg/mL | researchgate.net |

| Isatin-INH hybrid | Mycobacterium tuberculosis | 0.195 - 0.39 µg/mL | researchgate.net |

Antiviral Potency (e.g., Nonnucleoside Reverse Transcriptase Inhibition)

Analogs of 1,3-dihydro-2H-indol-2-one have been identified as potential antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a class of antiretroviral drugs that bind to a non-substrate binding site on the reverse transcriptase enzyme of HIV-1, thereby inhibiting its function and preventing viral replication. nih.govnih.gov

Research into aminopyrimidinimino isatin analogues has led to the design of novel NNRTIs with broad-spectrum chemotherapeutic properties. nih.gov One study reported a series of new derivatives, of which six compounds showed inhibition against the replication of HIV-1 in MT-4 cells, with EC50 values ranging from 9.4 to 26.3 µg/ml. nih.gov Another compound from a similar series emerged as a potent agent against HIV-1 replication with an EC50 of 9.4 µg/ml. researchgate.net The antiviral activity of these compounds is often part of a broader antimicrobial profile, making them interesting candidates for treating AIDS-related opportunistic infections. nih.govresearchgate.net While specific data on this compound is limited, the established anti-HIV activity of the isatin scaffold highlights its potential as a backbone for the development of new antiviral drugs.

| Compound Type | Target | Cell Line | Activity (EC50) | Reference |

|---|---|---|---|---|

| Aminopyrimidinimino isatin analog | HIV-1 Replication | MT-4 | 9.4 µg/ml | researchgate.net |

| Aminopyrimidinimino isatin analogs | HIV-1 Replication | MT-4 | 9.4 - 26.3 µg/ml | nih.gov |

Anti-inflammatory Properties via Cyclooxygenase (COX) Inhibition

Derivatives of 1,3-dihydro-2H-indol-2-one are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation. researchgate.net

Studies have shown that isatin and its derivatives can act as inhibitors of COX-2. mdpi.com This inhibition leads to reduced levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. mdpi.com A study on 1,3-dihydro-2H-indol-2-one derivatives bearing α, β-unsaturated ketones identified several compounds with good COX-2 inhibitory activities. mdpi.com For instance, compounds 4e, 9h, and 9i from this study displayed IC50 values against COX-2 of 2.35 µM, 2.42 µM, and 3.34 µM, respectively. nih.govmdpi.com The anti-inflammatory potential is further supported by the observation that isatins can also inhibit the expression of inducible nitric oxide synthase (iNOS), another important enzyme in the inflammatory process. nih.govmdpi.com This dual inhibition of COX-2 and iNOS makes isatin derivatives promising candidates for the development of new anti-inflammatory agents. mdpi.com

| Compound ID | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4e | COX-2 | 2.35 ± 0.04 µM | nih.govmdpi.com |

| Compound 9h | COX-2 | 2.42 ± 0.10 µM | nih.govmdpi.com |

| Compound 9i | COX-2 | 3.34 ± 0.05 µM | nih.govmdpi.com |

| Celecoxib (Reference) | COX-2 | 0.30 µM | rsc.org |

Diacylglycerol Kinase (DGKα) Inhibition

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical switch in cellular signaling pathways. nih.gov The alpha isoform, DGKα, is particularly important in T-lymphocyte regulation, where it acts as a negative regulator of the T-cell receptor response. nih.gov Inhibition of DGKα is therefore a potential strategy for enhancing immune responses.

While the well-known DGK inhibitors R59022 and R59949 are not isatin-based, recent research has identified novel DGKα inhibitors that share structural similarities or were discovered through screening approaches that could include isatin-like scaffolds. nih.govnih.gov For instance, a study focusing on analogues of a novel DGK inhibitor, Amb639752, which contains an indole moiety, identified compounds with potent DGKα inhibitory activity. nih.gov Two such compounds, 11 and 20, exhibited IC50 values of 1.6 µM and 1.8 µM, respectively, making them the most potent DGKα inhibitors discovered to date in that particular study. nih.gov Although direct evidence for this compound as a DGKα inhibitor is not available, the activity of structurally related indole compounds suggests that the isatin scaffold could be a viable starting point for designing novel DGKα inhibitors.

| Compound ID | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 11 (Amb639752 analog) | DGKα | 1.6 µM | nih.gov |

| Compound 20 (Amb639752 analog) | DGKα | 1.8 µM | nih.gov |

| R59949 (Reference) | DGKα | 11 µM | nih.gov |

| R59022 (Reference) | DGKα | 20 µM | nih.gov |

Elucidation of Molecular Mechanisms Underlying Biological Effects (In Vitro)

Role of Reductive Pathways and Reactivity with Biological Thiols

The biological activity of isatin and its derivatives is influenced by their metabolic fate within the cell, which can include reductive pathways. The isatin nucleus contains two carbonyl groups, at positions C-2 and C-3, which are susceptible to chemical reactions, including reduction. scielo.br In vivo, isatin can undergo NADPH-dependent reduction to form 3-hydroxy-2-oxoindole. nih.gov This metabolic transformation can alter the biological activity of the parent compound, either by deactivating it or by producing a more active metabolite. The enzymatic reduction of a benzoyl-CoA, a related structural motif, is a key reaction in anaerobic metabolism, proceeding through intermediates like cyclohex-1,5-diene-1-carboxyl-CoA. nih.gov This suggests that the benzoyl group of this compound could also be a target for reductive enzymes.

The C-3 carbonyl group of the isatin core imparts an electrophilic character to this position, making it susceptible to nucleophilic attack. scielo.br This inherent reactivity is a key aspect of the molecular mechanism of action for many isatin derivatives. Biological thiols, such as the cysteine residues in proteins and the antioxidant glutathione, are important biological nucleophiles. The electrophilic C-3 position of isatin can react with these thiols. This reactivity could underlie some of the biological effects of isatin analogs, such as enzyme inhibition, where a cysteine residue in the active site of an enzyme could form a covalent bond with the isatin derivative. This potential for reaction with biological thiols is a critical consideration in understanding the broader mechanism of action and potential off-target effects of this class of compounds.

Interaction with Opioid Peptides in Peripheral Systems

Information regarding the direct interaction of this compound or its analogs with opioid peptides such as enkephalins, endorphins, or dynorphins in peripheral tissues is not available in the reviewed scientific literature. Consequently, data on mechanisms such as the potentiation of endogenous opioid peptides, direct binding to peripheral opioid receptors, or influence on opioid peptide metabolism for this specific compound is currently unelucidated.

While research exists on various other chemical entities that interact with the peripheral opioid system, including direct opioid receptor agonists and inhibitors of enkephalin-degrading enzymes, no studies have been identified that investigate the this compound scaffold in this context.

Therefore, no data tables or detailed research findings on the interaction of this compound and its analogs with opioid peptides in peripheral systems can be provided at this time.

Structure Activity Relationship Sar Studies of Benzoyl Indolone Derivatives

Positional Isomerism and Substituent Effects on the Benzoyl Moiety and Indolone Core

The biological activity of benzoyl-indolone derivatives is highly sensitive to the placement and nature of substituents on both the benzoyl and indolone scaffolds. Understanding these relationships is crucial for the rational design of potent and selective therapeutic agents.

Influence of Benzoyl Group Position (e.g., 5-benzoyl vs. 6-benzoyl vs. 7-benzoyl) on Activity Profiles

The position of the benzoyl group on the indolone core is a critical determinant of biological activity. While direct comparative studies on the 5-benzoyl, 6-benzoyl, and 7-benzoyl isomers of 1,3-dihydro-2H-indol-2-one are not extensively detailed in publicly available literature, the principles of positional isomerism on indole (B1671886) rings offer valuable insights. The electronic properties and steric accessibility of the indolone core are altered by the benzoyl group's location, which in turn affects interactions with biological targets.

Table 1: Postulated Influence of Benzoyl Group Position on Indolone Activity

| Position | Expected Impact on Molecular Properties | Potential Effect on Biological Activity |

|---|---|---|

| 5-benzoyl | May influence electronic interactions differently than the 6- or 7-isomers due to proximity to the pyrrole (B145914) ring fusion. | Could lead to a distinct binding orientation and potency profile. |

| 6-benzoyl | The central position on the benzene (B151609) ring of the indolone. | Activity would be dependent on the specific target's binding pocket topology. |

| 7-benzoyl | Steric hindrance from the adjacent lactam ring may affect the conformation of the benzoyl group. | May result in reduced or altered activity due to steric clashes within the receptor binding site. |

This table is based on general principles of medicinal chemistry as direct comparative studies were not found in the search results.

Impact of Substituents on the Benzoyl Ring on Biological Potency and Selectivity

The nature and position of substituents on the benzoyl ring play a pivotal role in modulating the biological potency and selectivity of these derivatives. The addition of various functional groups can alter the electronic and steric properties of the molecule, influencing its interaction with target proteins.

Substituents can be broadly categorized as electron-donating or electron-withdrawing, and their effects are mediated through inductive and resonance phenomena.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can increase the electron density of the benzoyl ring. In some contexts, methoxy groups have been shown to enhance the reversal efficacy of multidrug resistance, possibly due to stronger interactions with hydrophobic pockets in transporter proteins.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO₂) decrease the ring's electron density. The presence of chloro substituents on a benzyl (B1604629) ring attached to an indole has been shown to significantly increase inhibitory potency against certain enzymes.

The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional groups and their ability to engage in specific interactions, such as hydrogen bonds or hydrophobic contacts, within a binding site. For example, in a series of N-benzoyl-2-hydroxybenzamides, the type and position of substituents on the benzoyl ring were critical for their activity against various protozoal parasites.

Table 2: Effect of Benzoyl Ring Substituents on Biological Activity

| Substituent Type | Example Group | General Effect on Ring | Observed Impact on Activity |

|---|---|---|---|

| Electron-Donating | Methoxy (-OCH₃) | Activates the ring by increasing electron density. | Can enhance interactions with hydrophobic pockets. |

| Electron-Withdrawing | Chloro (-Cl) | Deactivates the ring by decreasing electron density. | Can significantly increase inhibitory potency. |

| Electron-Withdrawing | Nitro (-NO₂) | Strongly deactivates the ring. | Often leads to changes in activity, dependent on the target. |

Effects of Modifications at N1 and C3 Positions of the Indolone Scaffold on Activity

Modifications at the N1 and C3 positions of the indolone scaffold are common strategies for diversifying the biological activity of this class of compounds.

N1 Position: The nitrogen atom of the indolone ring is a key site for substitution. Alkylation or arylation at this position can significantly impact the molecule's properties. For example, introducing a benzyl group at the N1 position is a common modification. The substituents on this benzyl group, such as chloro or fluoro, can further fine-tune the biological activity. In some indole derivatives, an unsubstituted N1 nitrogen atom is crucial for antioxidant activity as it can stabilize radicals, whereas N1 substitution can diminish this effect. nih.gov However, in other contexts, N1-substituted derivatives have demonstrated a range of biological effects, including anti-inflammatory and antimicrobial activities. nih.gov

C3 Position: The C3 position of the indolone ring is highly reactive and a frequent point of modification. The introduction of various substituents at C3 can lead to compounds with diverse biological activities, including anticancer and antimicrobial effects. nih.gov For instance, the synthesis of spirooxindole derivatives, where the C3 position is part of a new ring system, has yielded compounds with potent antimicrobial activity. The C3 position is often involved in key interactions with biological targets, and modifications here can directly influence binding affinity and efficacy.

Identification and Characterization of Pharmacophoric Features for Specific Target Interactions

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For benzoyl-indolone derivatives, several key pharmacophoric features have been identified through computational and experimental studies.

Docking studies of benzoyl indoles with the ABCG2 transporter protein have revealed critical interactions. nih.gov Key pharmacophoric features include:

Hydrogen Bond Donor: The indole -NH group can act as a hydrogen bond donor, forming interactions with amino acid residues like threonine in the target's binding site. nih.gov

Aromatic/Hydrophobic Regions: The indole and benzoyl rings provide hydrophobic surfaces that can engage in π-π stacking interactions with aromatic residues such as phenylalanine in the binding pocket. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen of the indolone lactam and the benzoyl ketone can act as hydrogen bond acceptors.

A pharmacophore model for indole-based compounds often includes features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The precise spatial arrangement of these features determines the molecule's ability to fit into the binding site and elicit a biological response. For example, a common pharmacophore model might consist of two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group. nih.gov

Table 3: Key Pharmacophoric Features of Benzoyl-Indolone Derivatives

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction | Example Target Residue |

|---|---|---|---|

| Hydrogen Bond Donor | Indole N-H | Hydrogen Bonding | Threonine, Asparagine nih.gov |

| Hydrogen Bond Acceptor | Indolone C=O, Benzoyl C=O | Hydrogen Bonding | N/A |

| Aromatic Ring | Indole Ring | π-π Stacking, Hydrophobic | Phenylalanine nih.gov |

| Aromatic Ring | Benzoyl Ring | π-π Stacking, Hydrophobic | Phenylalanine nih.gov |

| Hydrophobic Region | Entire Scaffold | Hydrophobic Interaction | Valine, Leucine, Methionine nih.gov |

Stereochemical Considerations and Their Relevance to Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems such as enzymes and receptors are themselves chiral. nih.gov The enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

For indole derivatives, the presence of stereogenic centers is crucial for their interaction with biological targets. The specific three-dimensional arrangement of atoms in a molecule dictates how it fits into a binding site. For example, in certain chiral indole-based compounds, a specific configuration (e.g., 1R,4R) was found to be essential for antileishmanial activity, with other stereoisomers being inactive. nih.gov This highlights that the appropriate geometry and chirality are critical for interaction with the target enzyme's active site. nih.gov

The enantioselective synthesis of indole derivatives is therefore a significant area of research, aiming to produce single, biologically active enantiomers. Methods for the enantioselective synthesis of pyrroloindolines and other indole-containing heterocycles are being developed to create compounds with specific stereochemistry at key positions, such as an all-carbon quaternary stereocenter at the C3 position. The biological evaluation of individual enantiomers is essential to fully understand the SAR and to develop safer and more effective therapeutic agents.

Computational and Biophysical Approaches in Research on 6 Benzoyl 1,3 Dihydro 2h Indol 2 One

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This technique is crucial in structure-based drug design for screening virtual libraries, elucidating binding mechanisms, and refining lead compounds. For derivatives of the 1,3-dihydro-2H-indol-2-one scaffold, docking simulations have been extensively used to predict their binding affinity and interaction patterns with various protein targets, particularly kinases. mdpi.commdpi.com

Research on related indolin-2-one structures demonstrates the utility of this approach. For instance, docking studies on novel indolinone-based derivatives targeting Cyclin-Dependent Kinase 2 (CDK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed key binding interactions. mdpi.com One potent compound exhibited a strong binding affinity for CDK-2, forming hydrogen bonds with residues Glu81 and Leu83 via its indolin-2-one ring, and additional interactions with Lys89 and Ala144 through other parts of the molecule. mdpi.com Similarly, another derivative showed a binding mode in VEGFR-2 comparable to the known inhibitor sorafenib. mdpi.com

These simulations provide a detailed molecular-level understanding of ligand recognition. Key interactions typically involve hydrogen bonds formed by the oxindole's lactam group with hinge region residues of kinases, a common binding pattern for this class of inhibitors. mdpi.com The benzoyl substituent at the C6 position of 6-benzoyl-1,3-dihydro-2H-indol-2-one would be expected to explore deeper pockets within the binding site, potentially forming additional hydrophobic or hydrogen bond interactions that could enhance potency and selectivity.

Below is a table summarizing representative docking results for various indolin-2-one derivatives against different protein targets, illustrating the type of data generated from these simulations.

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indolinone-Quinazolinone Hybrid | CDK-2 | -8.34 | Gln131, Asn132 mdpi.com |

| Indole-based Thiadiazole | Acetylcholinesterase (AChE) | -9.3 to -6.0 | - |

| Indole-based Thiadiazole | Glutathione S-transferase (GST) | -11.1 to -7.5 | - |

| 3-substituted-indolin-2-one | HCK Protein | -13.42 | - |

| Indole-Thiophene Hybrid | UDP-N-acetylmuramate-L-alanine ligase | -11.5 | - frontiersin.org |

| Indole-Thiophene Hybrid | Human lanosterol (B1674476) 14α-demethylase | -8.5 | - frontiersin.org |

This table is interactive. Click on headers to sort.

These studies underscore the power of molecular docking to predict how modifications to the indolin-2-one core, such as the addition of a benzoyl group, influence receptor binding, thereby guiding the synthesis of more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, represented by molecular descriptors. mdpi.com QSAR is a vital tool for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological activity. nih.govmdpi.com

For indole (B1671886) and indolin-2-one derivatives, both 2D- and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various targets. nih.govespublisher.comnih.gov A QSAR study on 2-substituted indole compounds, for example, identified that the lipophilicity of the substituent at the C2 position was a critical determinant of affinity for melatonin (B1676174) receptors. nih.gov The model suggested an optimal range for lipophilicity and indicated that planar, electron-withdrawing groups could enhance binding. nih.gov

In a 3D-QSAR study of kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. mdpi.com These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding character is predicted to increase or decrease biological activity. For a series of Janus kinase 2 (JAK2) inhibitors, CoMFA and CoMSIA models with high predictive power (q² of 0.633 and 0.614, respectively) were developed. mdpi.com The CoMFA model indicated that steric and electrostatic fields contributed 55.2% and 44.8% to the activity, respectively, providing clear guidance for structural modifications. mdpi.com

A typical QSAR study involves calculating various molecular descriptors and then using statistical methods to build a predictive model. The table below presents an example of the statistical parameters used to validate a QSAR model for a series of kinase inhibitors.

| Model Type | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (Cross-validated r²) | 0.633 | Good internal predictive ability |

| CoMFA | r² (Non-cross-validated r²) | 0.976 | Good correlation for the training set |

| CoMFA | F-value | 225.030 | High statistical significance |

| CoMSIA | q² (Cross-validated r²) | 0.614 | Good internal predictive ability |

| CoMSIA | r² (Non-cross-validated r²) | 0.929 | Good correlation for the training set |

| CoMSIA | F-value | 88.771 | High statistical significance |

Data sourced from a 3D-QSAR study on JAK2 inhibitors. mdpi.com

These models are instrumental in the predictive design of novel this compound derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Advanced Conformational Analysis and Binding Mode Characterization

While molecular docking provides a static snapshot of the ligand-receptor interaction, the reality is a dynamic process. Advanced computational techniques like molecular dynamics (MD) simulations are employed to study the conformational changes and stability of the ligand-receptor complex over time. d-nb.infomdpi.com MD simulations provide a deeper understanding of the binding mode, refine docking poses, and calculate binding free energies. espublisher.comresearchgate.net

Conformational analysis of ligands like this compound is critical, as the molecule's three-dimensional shape dictates its ability to fit into a receptor's binding site. The flexibility of the bond connecting the benzoyl group to the indolin-2-one core allows for various rotational conformations (rotamers), and identifying the low-energy, biologically active conformation is key to understanding its activity. researchgate.net

MD simulations on complexes of indolin-2-one derivatives with their target proteins have been used to validate the stability of interactions predicted by docking. d-nb.info For example, a 100 ns MD simulation of a promising indolone derivative complexed with its kinase target demonstrated remarkable stability, confirming the binding pose. d-nb.info Such simulations can reveal the role of water molecules in the binding site and highlight subtle conformational adjustments in both the ligand and the protein upon binding. nih.gov

The characterization of the binding mode involves identifying all significant intermolecular interactions. For kinase inhibitors based on the indolin-2-one scaffold, binding modes are often classified as Type I or Type II. acs.org Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket. acs.org The specific binding mode of a this compound derivative would depend on the target kinase and the conformational flexibility of its activation loop. The benzoyl group could play a crucial role in stabilizing a specific conformation, potentially leading to higher selectivity. nih.gov

The key interactions that define the binding mode can be summarized as follows:

| Interaction Type | Description | Key Residues/Moieties Involved |

| Hydrogen Bonding | Crucial for anchoring the ligand in the active site. | Lactam NH and C=O of the indolin-2-one with kinase hinge backbone. |

| Hydrophobic Interactions | Contribute significantly to binding affinity by engaging with nonpolar pockets. | Indole ring and benzoyl group with hydrophobic residues (e.g., Leu, Val, Ala). nih.gov |

| π-π Stacking | Aromatic ring stacking interactions that enhance binding stability. | Phenyl ring of the benzoyl group with aromatic residues (e.g., Phe, Tyr). mdpi.com |

| Cation-π Interactions | Electrostatic interaction between a cation (e.g., Lys, Arg) and an aromatic ring. | Benzoyl or indole ring with positively charged residues. mdpi.com |

Through the integrated use of these advanced computational and biophysical approaches, researchers can build a comprehensive understanding of the structure-activity relationships of this compound and its analogs, accelerating the discovery of novel and effective therapeutic agents.

Future Perspectives and Emerging Research Avenues for Benzoyl Indolone Compounds

Rational Design of Novel Benzoyl-Indolone Analogs with Enhanced Efficacy and Selectivity

The rational design of new drug candidates hinges on a deep understanding of their structure-activity relationships (SAR), which detail how specific chemical features of a molecule influence its biological activity. For benzoyl-indolone compounds, researchers are employing computational modeling and targeted chemical modifications to enhance their therapeutic properties.

A key area of investigation is in overcoming multidrug resistance (MDR) in cancer, a phenomenon often mediated by ATP-binding cassette (ABC) transporters like ABCG2. nih.gov Scientists have synthesized and tested numerous benzoyl indole (B1671886) analogs to act as reversal agents for ABCG2-mediated resistance. nih.gov Docking studies, which simulate the binding of a molecule to its target protein, have shown that the indole moiety of these compounds can form crucial hydrogen bonds with the ABCG2 transporter. nih.gov SAR studies have further elucidated that the indole group is more critical for this activity than other aromatic systems like naphthalene. nih.gov

Specific findings from these studies highlight key design principles:

Substituent Effects : The placement and nature of substituent groups on both the indole ring and the benzoyl group significantly impact efficacy. For instance, compounds with methoxy (B1213986) substituents often show greater reversal efficacy than those with hydroxy groups, possibly due to stronger interactions within hydrophobic pockets of the target protein. nih.gov

Scaffold Modification : Introducing specific chemical groups, such as fluorine at the C3 position of the oxindole (B195798) ring, can create bio-isosteres with potentially improved biological properties. researchgate.net Similarly, the presence of a carbonyl group at position 2 (an oxindole) and the addition of a spiro-ring at position 3 have been shown to increase cytotoxicity in cancer cells, pointing to effective strategies for designing new anticancer agents. mdpi.com

| Design Strategy | Structural Modification | Observed Effect | Reference |

| Enhance Target Binding | Introduction of methoxy groups on the benzoyl ring | Greater reversal efficacy for ABCG2 transporter | nih.gov |

| Improve Pharmacokinetics | Increasing molecular bulkiness | Can improve pharmacological factors like plasma stability | worktribe.com |

| Increase Cytotoxicity | Addition of a spiro-ring at the C3 position | Increased cytotoxicity in cancer cells | mdpi.com |

| Bio-isosteric Replacement | C3-fluorination of the oxindole scaffold | Creates important scaffolds for drug research programs | researchgate.net |

Exploration of Novel Biological Pathways and Undiscovered Targets

While much research on benzoyl-indolone compounds has focused on established targets like protein kinases, there is a growing effort to identify novel biological pathways and undiscovered molecular targets for this class of molecules. This exploration, often termed drug repositioning, can maximize the therapeutic potential of existing chemical scaffolds. nih.gov

Computational, or in silico, repositioning strategies are valuable tools for this purpose. By screening libraries of compounds against databases of known biological targets, researchers can generate hypotheses about new potential applications. nih.gov This approach is particularly promising for the oxindole scaffold, which is known to exist in different tautomeric forms that can interact with a wide array of proteins. nih.gov

Emerging research has already pointed to new and unexpected activities for benzoyl-indolone-related structures:

Antiparasitic Activity : A novel class of N-benzoyl-2-hydroxybenzamides has been found to be effective against the protozoan parasite Toxoplasma gondii. These compounds appear to work by disrupting a unique secretory pathway in the parasite, affecting organelles such as micronemes, rhoptries, and acidocalcisomes. This discovery opens a new avenue for developing treatments for diseases caused by apicomplexan parasites. researchgate.net

Broad-Spectrum Antimicrobial Potential : The core 1,3-dihydro-2H-indol-2-one structure is present in derivatives that exhibit a wide range of biodynamic activities, including antitubercular, antifungal, and antibacterial effects. nih.govresearchgate.net This suggests that the benzoyl-indolone scaffold could be a fruitful starting point for developing new agents against various infectious diseases. nih.govresearchgate.net

| Potential Therapeutic Area | Investigated Target/Pathway | Compound Class | Reference |

| Infectious Disease | Parasite Secretory Pathway (T. gondii) | N-Benzoyl-2-hydroxybenzamides | researchgate.net |

| Infectious Disease | Mycobacterium tuberculosis | 1,3-dihydro-2H-indol-2-one derivatives | nih.govresearchgate.net |

| Oncology | ABCG2 Transporter (Multidrug Resistance) | Benzoyl Indoles | nih.gov |

| Various | Undisclosed (via in silico screening) | Oxindole Scaffolds | nih.gov |

Development of Advanced Synthetic Methodologies for Chemical Diversification and Library Generation

To fully explore the therapeutic potential of benzoyl-indolone compounds, chemists require efficient and versatile methods to synthesize a wide array of analogs. The development of advanced synthetic methodologies is crucial for creating large chemical libraries for high-throughput screening and for refining the structure of lead compounds.

Traditional synthetic routes, such as the acylation of indoles with acyl chlorides, provide a straightforward way to produce benzoyl indoles. nih.gov However, modern organic synthesis offers more sophisticated and powerful tools for achieving chemical diversification.

Key emerging strategies include:

Multi-Component Reactions : Reactions like the Biginelli reaction allow for the assembly of complex molecules from three or more starting materials in a single step. This approach has been used to create libraries of 1,3-dihydro-2H-indol-2-one derivatives for biological testing. researchgate.net

Cycloaddition Reactions : These reactions are powerful for constructing complex, fused-ring systems. For instance, substituent-controlled [4+2] and [3+2] cycloadditions can generate diverse fused indoline-based scaffolds, significantly expanding the structural variety of accessible compounds. polimi.itnih.gov

Modular and Convergent Synthesis : Methods like the Eschenmoser coupling reaction provide a highly modular route to synthesize specific isomers of functionalized 1,3-dihydro-2H-indol-2-ones, allowing for the easy introduction of various substituents. beilstein-journals.org

Combinatorial Chemistry : Liquid-phase combinatorial synthesis, using soluble polymer supports, enables the rapid generation of large libraries of related compounds by systematically combining different building blocks. nih.gov

Biocatalysis : A frontier in chemical synthesis involves harnessing the power of enzymes. Through directed evolution, enzymes like cytochrome P411 can be engineered to catalyze reactions not found in nature, such as the intramolecular amination of C(sp³)–H bonds to form chiral indolines with high enantioselectivity. acs.org

| Synthetic Methodology | Description | Advantage | Reference |

| Multi-Component Reactions | Combines three or more reactants in a single operation (e.g., Biginelli reaction). | High efficiency and atom economy; rapid library generation. | researchgate.net |

| Divergent Cycloadditions | Uses a common starting material to produce different structural scaffolds by controlling substituents. | Creates significant structural diversity from a single precursor. | polimi.it |

| Combinatorial Synthesis | Systematic and repetitive covalent connection of different building blocks to a central scaffold. | Enables the rapid synthesis of large, indexed libraries of compounds. | nih.gov |

| Biocatalysis | Employs engineered enzymes to perform specific chemical transformations. | High selectivity (chemo-, regio-, and stereo-selectivity); environmentally friendly conditions. | acs.org |

Q & A

Q. What are the common synthetic routes for preparing 6-benzoyl-1,3-dihydro-2H-indol-2-one and its derivatives?

The Knoevenagel condensation is a widely used method for synthesizing indol-2-one derivatives. For example, reacting 1,3-dihydro-2H-indol-2-one with aldehydes (e.g., ferrocene carboxaldehyde) yields substituted derivatives. This reaction typically produces geometric isomers (E/Z), which can be separated via preparative thin-layer chromatography (TLC) . Optimizing reaction conditions (solvent, temperature, catalyst) is critical for improving yields. For instance, a 67% overall yield was achieved for ferrocene-substituted derivatives, with isomer ratios influenced by steric and electronic factors .

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating substituent positions and isomerism. For example, NMR can distinguish E/Z isomers by analyzing coupling constants and chemical shifts of olefinic protons . X-ray crystallography provides definitive structural confirmation, as demonstrated for ferrocenylmethylidene derivatives, resolving bond lengths and stereochemistry . Mass spectrometry and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm) .

Q. How can researchers monitor reaction progress and purity during the synthesis of indol-2-one derivatives?

Thin-layer chromatography (TLC) is a practical tool for tracking reaction progress and assessing purity. For instance, TLC with chloroform-methanol (9:1) effectively separates isatin derivatives and detects impurities using iodine vapor visualization . High-performance liquid chromatography (HPLC) with UV detection offers higher resolution for quantifying isomer ratios or residual reactants .

Advanced Research Questions

Q. How can geometric isomers of this compound derivatives be separated and characterized, and what impact do these isomers have on biological activity?

Geometric isomers (E/Z) arise from conjugated double bonds in derivatives like 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one. Preparative TLC or column chromatography can resolve these isomers, with polarity differences dictating elution order . Biological assays reveal distinct activities: E-isomers of ferrocene derivatives showed higher kinase (VEGFR-2) inhibition (IC ~200 nM) compared to Z-isomers, highlighting the importance of stereochemistry in drug design .

Q. What methodologies are employed to evaluate the kinase inhibitory activity of this compound derivatives, and how are IC50_{50}50 values determined?

Kinase inhibition is assessed via enzymatic assays using recombinant proteins (e.g., VEGFR-2). Compounds are incubated with the kinase and ATP, followed by detection of phosphorylated substrates via fluorescence or colorimetry. Dose-response curves (0.1–100 µM) are plotted to calculate IC values . Cell-based assays (e.g., B16 melanoma viability tests) complement enzymatic data, confirming cytotoxicity mechanisms .

Q. How can researchers ensure reproducibility and data integrity in synthesizing indol-2-one derivatives?

Electronic Lab Notebooks (ELNs), such as LabTrove, enhance reproducibility by documenting reaction parameters (e.g., stoichiometry, solvent) and linking raw data (e.g., NMR spectra) to entries. For example, a DataCite DOI (10.5258/POC/LT/R/1) provides persistent access to synthesis protocols for substituted indoles, facilitating collaboration and peer validation .

Q. What strategies are used to optimize the antimicrobial activity of indol-2-one derivatives, and how are structure-activity relationships (SAR) analyzed?

Derivatives like 3-(1,3,4-oxadiazol-2-yl)-imino-indol-2-ones are screened against bacterial/fungal strains via broth microdilution (MIC assays). SAR studies reveal that electron-withdrawing groups (e.g., nitro) enhance activity. For example, compound 4i (MIC: 8 µg/mL against S. aureus) outperformed analogs with electron-donating substituents, guiding lead optimization .

Methodological Considerations

- Handling Contradictory Data : Discrepancies in biological activity between studies may arise from assay conditions (e.g., cell line variability) or isomer contamination. Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) and confirm compound purity via HPLC .

- Advanced Characterization : Use chiral chromatography or circular dichroism (CD) to resolve enantiomers in hydroxylated derivatives (e.g., (3R)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.